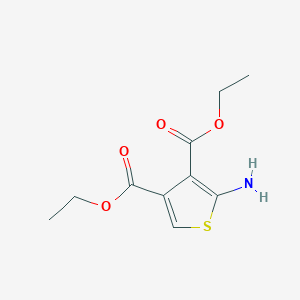

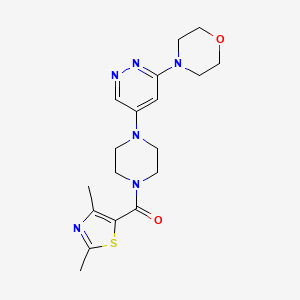

![molecular formula C21H21N3OS B2450951 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide CAS No. 893974-86-2](/img/structure/B2450951.png)

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Biological Evaluation

- Microwave-assisted Hantzsch Thiazole Synthesis : N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, which bear structural resemblance to the compound , have been synthesized through a microwave-assisted Hantzsch thiazole synthesis. This method emphasizes the potential for efficient synthesis routes for related compounds, which could be crucial for further exploration of their applications in scientific research (Kamila et al., 2012).

- Anticancer Activity : Compounds structurally related to N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide have shown promising results in anticancer research. For instance, one study outlined a method to assemble the imidazo[2,1-b][1,3]thiazole system, which demonstrated moderate ability to suppress the growth of kidney cancer cells and weaker effects on prostate cancer, colon cancer, and leukemia cell lines (Потиха & Броварец, 2020).

Antimicrobial and Antitubercular Activity

- Antimicrobial Activities : Various derivatives of imidazo[2,1-b]thiazole have been synthesized and screened for their antimicrobial activities, pointing towards the potential chemotherapeutic applications of these compounds (Dangi et al., 2011). This indicates the broader spectrum of biological activities associated with compounds related to this compound.

- Activity Against Tuberculosis and Neglected Tropical Diseases : The structural analogues of the compound have also been investigated for their activity against tuberculosis and neglected tropical diseases, revealing interesting activity profiles against diseases like Chagas disease and leishmaniasis (Thompson et al., 2017).

Design and Evaluation in Drug Discovery

- Dual Kinase Inhibitors : The structural framework of imidazo[2,1-b]thiazole has been used to design dual kinase inhibitors targeting IGF1R and EGFR, showcasing the compound's potential in targeted cancer therapy. This highlights the adaptability of the compound's core structure for designing molecules with specific biological activities (Gadekar et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

The compound N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenylbutanamide, also known as N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2-phenylbutanamide, is a derivative of the fused imidazo[2,1-b][1,3]thiazole ring system . This class of compounds is known for their broad range of pharmaceutical applications, including anticancer and antiviral drugs, antioxidants, immunomodulatory, and tuberculostatic agents . .

Mode of Action

It is known that the spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis . This suggests that the compound may interact with its targets in a way that influences the spatial orientation of other molecules, potentially affecting their function.

Biochemical Pathways

These could potentially include pathways related to cell growth and proliferation, given the noted anticancer activity of similar compounds .

Result of Action

The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound’s action results in the inhibition of cell growth and proliferation, which is a common mechanism of action for anticancer drugs.

properties

IUPAC Name |

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3OS/c1-2-18(15-7-4-3-5-8-15)20(25)22-17-10-6-9-16(13-17)19-14-24-11-12-26-21(24)23-19/h3-10,13-14,18H,2,11-12H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAZMHSDHDCJPMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=CN4CCSC4=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

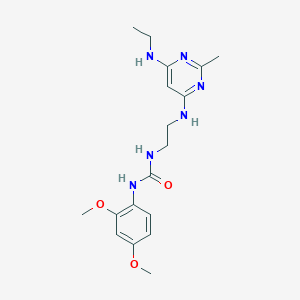

![1-(2,4-dimethylphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2450868.png)

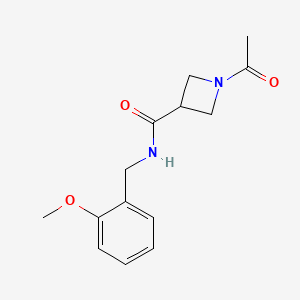

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2450869.png)

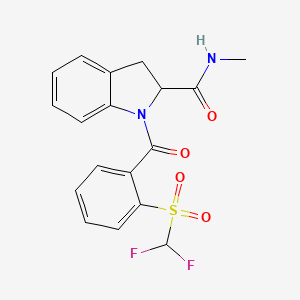

![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2450870.png)

![2-imino-1-(3-methoxypropyl)-10-methyl-N-(2-morpholinoethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2450877.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopropanecarboxamide](/img/structure/B2450878.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)acetamide](/img/structure/B2450879.png)

![Tert-butyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2450889.png)